methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate
Description
The compound methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate features a pentazatricyclic core fused with a benzoate ester and a 4-methoxyphenyl substituent. Its complex structure combines a nitrogen-rich tricyclic system, a ketone group, and an acetylated amino linkage. While direct experimental data on this compound are absent in the provided evidence, comparisons can be drawn from structurally related analogs, including triazine derivatives, tricyclic nitrogen systems, and benzoate-containing heterocycles.
Properties
IUPAC Name |
methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O5/c1-34-16-9-7-15(8-10-16)19-13-20-22-27-30(24(33)28(22)11-12-29(20)26-19)14-21(31)25-18-6-4-3-5-17(18)23(32)35-2/h3-13H,14H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQMUSANPLEVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as acylation, amination, and esterification. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Scientific Research Applications
Methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe or marker in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tricyclic Nitrogen-Containing Compounds
Hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene ()
- Core Structure : A hexaazatricyclo system with six nitrogen atoms, compared to the target compound’s pentazatricyclo system.
- Substituents : 4-Methoxyphenyl and phenyl groups at positions 12 and 10, respectively.
- Synthesis : Single-crystal X-ray diffraction confirmed a planar tricyclic structure with mean C–C bond lengths of 0.005 Å and an R factor of 0.041, indicating high crystallinity .
Triazine-Based Benzoate Derivatives
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k, )
- Core Structure: 1,3,5-Triazine ring linked to a benzoate ester via an amino group.
- Substituents: Two methoxyphenoxy groups and a formyl group.
- Physical Properties : Melting point = 79–82°C; Rf = 0.18 (hexane/EtOAc, 2:1).
- Synthesis: Multi-step protocol using 2,4,6-trichlorotriazine, 4-methoxyphenol, and vanillin, with DIPEA as a base. Purification involved column chromatography .
- Comparison : The triazine core offers modular functionalization, but the target compound’s pentazatricyclo system likely imposes greater steric hindrance, affecting reaction pathways.
Spiro and Benzothiazol-Containing Compounds ()
- Core Structure: Spiro[4.5]decane-6,10-dione fused with benzothiazol and dimethylaminophenyl groups.
- Synthesis : Derived from 2-oxa-spiro[3.4]octane-1,3-dione and Schiff bases, followed by pyrrolidine reactions.
- Comparison : The target compound lacks a spiro system but shares aromatic substituents (e.g., methoxyphenyl), suggesting similar lipophilicity and bioavailability.
Benzoate Esters with Heterocyclic Moieties ()
- Examples: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate.
- Key Features : Varied heterocycles (pyridazine, thiadiazole) attached to benzoate esters.
- Safety Data : Thiadiazol-containing analogs require careful handling due to unspecified hazards .
- Comparison : The target compound’s tricyclic nitrogen system may confer unique electronic properties compared to simpler heterocycles like pyridazine.
Biological Activity
Methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a unique pentazatricyclo structure that contributes to its biological activity. The presence of the methoxyphenyl group and the acetylamino moiety are critical for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
The compound's mechanism involves:
- Inhibition of Cell Proliferation : It disrupts the signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Anti-inflammatory Effects : It modulates inflammatory cytokines which can contribute to tumor progression.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
-
Study on Breast Cancer Cells :
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
-
Study on Colon Cancer :
- Objective : To assess the impact on HT-29 colon cancer cells.
- Findings : It inhibited proliferation and migration of HT-29 cells while promoting apoptosis through mitochondrial pathways.
Data Table: Summary of Biological Activity
| Activity Type | Test System | Concentration Used | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 10 µM | 50% reduction in viability |
| Anticancer | HT-29 (Colon) | 5 µM | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 (Macrophage) | 20 µM | Decrease in TNF-alpha production |
Pharmacokinetics
The pharmacokinetics of this compound suggest moderate absorption with a half-life conducive for therapeutic use. Further studies are required to elucidate its metabolic pathways and potential drug interactions.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of tetrazolopyrimidine precursors and subsequent functionalization. For example, stepwise substitution reactions using trichlorotriazine derivatives (as in ) require precise temperature control (-35°C to 40°C) and stoichiometric ratios of reagents like DIPEA (diisopropylethylamine) to ensure regioselectivity. Column chromatography (e.g., silica gel with gradients of CH₂Cl₂/EtOAc) is critical for purification. Reaction yields (~90%) can be maximized by monitoring intermediates via TLC and optimizing solvent polarity .
Q. Which analytical techniques are most reliable for structural confirmation?
- X-ray crystallography : Provides unambiguous confirmation of the fused tricyclic core and substituent orientations (mean C–C bond precision: 0.005 Å; R factor: 0.041) .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve aromatic protons, methoxy groups, and acetyl linkages. Chemical shifts for methoxy groups typically appear at δ 3.76–3.86 ppm .
- HPLC : Validates purity (>98%) and monitors reaction progress .
Q. How can stability under varying pH and temperature conditions be assessed?
Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Degradation products are analyzed via LC-MS to identify hydrolysis-sensitive sites (e.g., ester or amide bonds). highlights the importance of anhydrous conditions during synthesis to prevent premature hydrolysis .
Advanced Research Questions
Q. What computational methods are suitable for predicting reactivity and electronic properties?
Density Functional Theory (DFT) can model the compound’s HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. COMSOL Multiphysics integration ( ) enables simulations of reaction kinetics and solvent effects. For example, π-π stacking interactions in the tricyclic core can be visualized to predict aggregation behavior in solution .
Q. How can contradictions in spectroscopic data from different studies be resolved?
Discrepancies in NMR or XRD results (e.g., bond angles or coupling constants) often arise from crystallographic packing effects or solvent polarity. A comparative analysis using standardized conditions (e.g., DMSO-d₆ for NMR, 293 K for XRD) is recommended. and demonstrate that crystal lattice forces can distort bond lengths by up to 0.02 Å, requiring careful interpretation .
Q. What strategies improve yield in large-scale synthesis while minimizing side products?
- Process control : Automated feedback systems adjust reagent addition rates based on real-time HPLC data ( ).
- Membrane separation : Reduces impurities post-synthesis ( ).
- Catalyst optimization : Palladium or copper catalysts may enhance cyclization efficiency, though evidence for this specific compound is pending .
Future Directions
- AI-driven synthesis : Autonomous laboratories () could screen reaction conditions (e.g., solvent, catalyst) via machine learning to bypass trial-and-error approaches.
- Biological activity profiling : Structural analogs in and suggest potential as kinase inhibitors or antimicrobial agents, warranting in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
